4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (ACPT-3) is a novel thiol-containing heterocyclic compound, synthesized from 4-amino-5-cyclopropyl-4H-1,2,4-triazole (ACPT). ACPT-3 has gained considerable attention in recent years due to its potential applications in diverse fields such as biochemistry, physiology, and medicinal chemistry. This article provides an overview of ACPT-3 synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Pharmaceutical Applications
The 1,2,4-triazole moiety is a core structure in various pharmaceutical drugs due to its wide range of biological activities. Compounds like 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol have been studied for their potential anti-fungal, anticancer, antiviral, and anti-inflammatory properties . This compound could be a precursor in the synthesis of new drugs with improved efficacy and reduced side effects.
Analytical Chemistry
Due to its thiol group, this compound can be used to modify surfaces for analytical applications, such as in the design of sensors. For instance, it can be employed in surface-enhanced Raman scattering (SERS) based probes for the detection of DNA markers .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can react with various reagents to form a wide array of heterocyclic compounds, which are crucial in the development of new organic materials with desired properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It has been suggested that similar compounds interact with their targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction may lead to changes in the target’s function, potentially resulting in the observed biological activities.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, immune response, and cellular stress response, among others .
Result of Action
Given the wide range of biological activities associated with similar compounds, the effects could potentially include altered cell growth and proliferation, modulation of immune response, and induction of cellular stress responses .
properties
IUPAC Name |
4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSPUADGNVTVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368182 | |
Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31821-73-5 | |
Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31821-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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